Dihydrocyclosporin D

Description

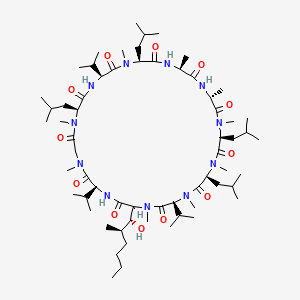

Structure

2D Structure

Properties

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H115N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h34-47,49-53,76H,26-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52?,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUKOOCPPICVTB-SMOCYEBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H115N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63775-91-7 | |

| Record name | Dihydrocyclosporin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063775917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Bioproductive Origins of Dihydrocyclosporin D

Identification of Fungal Producers (e.g., Tolypocladium inflatum)

The primary producer of Dihydrocyclosporin D, along with a suite of other cyclosporin (B1163) analogues, is the ascomycete fungus Tolypocladium inflatum. nih.gov Originally isolated from a Norwegian soil sample, this fungus is also known by its synonym, Beauveria nivea. researchgate.net T. inflatum is recognized for its ability to generate a variety of biologically active secondary metabolites. nih.gov Strains of T. inflatum have been shown to produce a range of cyclosporins, and specific culture conditions can influence the relative abundance of these different analogues. nih.gov The production of Cyclosporin D, the immediate precursor to this compound, has been directly demonstrated in enzymatic assays using extracts from Tolypocladium inflatum. nih.gov

Table 1: Fungal Producer of this compound

| Kingdom | Division | Class | Order | Family | Genus | Species |

|---|

Elucidation of the Biosynthetic Pathway

The biosynthesis of this compound is not performed by ribosomal protein synthesis but rather by a large, modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS). researchgate.net This pathway is responsible for assembling the peptide backbone from constituent amino acids and performing necessary chemical modifications.

The core of cyclosporin biosynthesis is a single, massive multienzyme known as cyclosporin synthetase (SimA). asm.orgplos.org This NRPS is organized into eleven modules, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. researchgate.net The modular nature of the NRPS dictates the sequence of the final cyclic peptide. The synthesis of this compound relies on this enzymatic machinery, which exhibits a degree of flexibility in its substrate specificity, allowing for the incorporation of different amino acids at certain positions to create various cyclosporin analogues. nih.govnih.gov

The synthesis of this compound follows the general mechanism of NRPS-mediated peptide synthesis. The process for each amino acid involves:

Adenylation (A-domain): Selection and activation of a specific amino acid using ATP.

Thiolation (T-domain): Covalent tethering of the activated amino acid to the enzyme via a phosphopantetheine arm.

Condensation (C-domain): Formation of a peptide bond between the amino acids on adjacent modules.

This compound differs from Cyclosporin A in two key positions:

Position 1: It features a dihydro-(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) residue. The saturation of the butenyl side chain to form the "dihydro" characteristic is catalyzed by the synthetase complex itself, as demonstrated by the in vitro enzymatic synthesis of dihydro-cyclosporin A. monash.edu The precursor for the MeBmt amino acid is assembled through a polyketide synthase pathway. nih.gov

Position 2: It incorporates an L-valine residue instead of the L-α-aminobutyric acid found in Cyclosporin A. The cyclosporin synthetase is capable of incorporating L-valine at this position, leading to the formation of the Cyclosporin D backbone, which is then presumably reduced to yield this compound. nih.gov

The linear undecapeptide is assembled sequentially on the NRPS template before being cyclized and released by a terminal condensation domain. researchgate.net

A distinctive feature of the cyclosporin family, including this compound, is the presence of multiple N-methylated peptide bonds. Seven of the eleven amino acid residues in the cyclosporin backbone are N-methylated. researchgate.net This modification is catalyzed by N-methyltransferase (MT) domains that are integrated within seven of the eleven NRPS modules. researchgate.net These MT domains utilize S-adenosyl-L-methionine (SAM) as a methyl group donor, methylating the amino acid after it has been tethered to the T-domain but before peptide bond formation. This N-methylation is crucial for the final conformation and biological properties of the molecule.

Table 2: Domain Organization of a Typical N-Methylating NRPS Module in Cyclosporin Synthetase

| Domain | Function |

|---|---|

| Condensation (C) | Catalyzes peptide bond formation. |

| Adenylation (A) | Selects and activates the amino acid. |

| N-Methyltransferase (MT) | Adds a methyl group to the amino acid's nitrogen. |

Regulation of Biosynthesis in Producing Organisms

The production of this compound and other cyclosporins is tightly regulated within T. inflatum. The genes responsible for cyclosporin biosynthesis, including the massive gene for cyclosporin synthetase (SimA), are organized into a biosynthetic gene cluster (BGC). asm.orgplos.org The expression of this entire cluster is controlled by a pathway-specific transcription factor. asm.org Research has identified a bZIP-type transcription factor, SimL, as the key regulator that controls the transcription of the cyclosporin BGC. asm.org Overexpression of SimL can lead to a significant increase in the production of cyclosporins. asm.org The biosynthesis is also influenced by culture conditions, such as the available carbon and nitrogen sources, which can affect both the growth of the fungus and the yield of its secondary metabolites. nih.govfrontiersin.org

Molecular and Cellular Mechanisms of Action of Dihydrocyclosporin D

Characterization of Immunophilin Interactions

The initial step in the molecular action of cyclosporins is their binding to cyclophilins, which are ubiquitous enzymes with peptidyl-prolyl cis-trans isomerase (PPIase) activity. frontiersin.orgplos.org This binding is a prerequisite for their biological effects.

Dihydrocyclosporin D and its analogs bind to the catalytic site of cyclophilins. The binding affinity can be quantified using techniques such as isothermal titration calorimetry (ITC). Studies on Dihydrocyclosporin A (dhCsA), a closely related analog, and its interaction with cyclophilin TgCyp23 from Toxoplasma gondii provide insight into this process. nih.govresearchgate.net These investigations reveal that while dihydro-derivatives retain the ability to bind to cyclophilins, their affinity may differ from that of Cyclosporin (B1163) A. For instance, dhCsA exhibited a lower binding affinity for TgCyp23 (Kd = 200 ± 92 nM) compared to Cyclosporin A (Kd = 82 ± 15 nM). nih.gov Each compound showed an exothermic binding profile consistent with a 1:1 ligand-to-protein stoichiometry. nih.gov

The binding affinity of various cyclosporin analogs to TgCyp23 demonstrates the specificity of these interactions.

| Compound | Binding Affinity (Kd) | Stoichiometry (n) |

| Alisporivir | 15 ± 3 nM | ~1 |

| Cyclosporin A (CsA) | 82 ± 15 nM | ~1 |

| Dihydrocyclosporin A (dhCsA) | 200 ± 92 nM | ~1 |

| Table 1: Thermodynamic parameters of the interaction of various cyclosporin analogs with TgCyp23, as determined by Isothermal Titration Calorimetry. Data is illustrative for Dihydrocyclosporin A. nih.govnih.gov |

High-resolution X-ray crystallography has been employed to understand the structural basis of the interaction between cyclosporin analogs and cyclophilins. The crystal structure of TgCyp23 in complex with Dihydrocyclosporin A (PDB ID: 8R7U) reveals the precise positioning of the ligand within the enzyme's binding site. nih.govresearchgate.netrcsb.org

Cyclophilins catalyze the cis-trans isomerization of peptide bonds at proline residues, a key step in the proper folding of some proteins. nih.govsemanticscholar.org The binding of cyclosporins, including this compound, to the active site of cyclophilins inhibits this PPIase activity. frontiersin.orgsemanticscholar.orgnih.gov The correlation between the inhibition of the mitochondrial cyclophilin D (CypD) PPIase activity and the inhibition of the mitochondrial permeability transition pore (PTP) has been observed with various CsA analogs. frontiersin.org However, research has also indicated that the immunosuppressive and nephrotoxic effects of certain cyclosporins are not solely dependent on the inhibition of PPIase activity, suggesting a divergence in the downstream consequences of this enzymatic inhibition among different analogs. semanticscholar.org

Investigation of Downstream Cellular Pathway Modulation

The biological effects of cyclosporins are determined by the downstream pathways they modulate after binding to immunophilins. The most well-characterized of these is the calcineurin pathway, which is central to the immunosuppressive action of Cyclosporin A. acpjournals.orgacs.org

The immunosuppressive effect of Cyclosporin A is not due to cyclophilin binding alone. Instead, the Cyclophilin A-CsA complex creates a new composite surface that binds to and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin. nih.govnih.gov Calcineurin inhibition blocks the activation of T-cells, thereby suppressing the immune response. nih.govgoogle.com Studies on immunosuppressive cyclosporins, including this compound, have shown they inhibit early events in T-cell activation. aai.org However, the activity of some cyclosporin derivatives is independent of calcineurin inhibition. researchgate.net

A key molecular feature of this compound and similar non-immunosuppressive analogs is their inability, or greatly reduced ability, to form a stable ternary complex with cyclophilin and calcineurin. researchgate.netlarvol.com Structural studies of related analogs indicate that chemical modifications, such as those found in dihydro-derivatives, sterically hinder the interaction with calcineurin. researchgate.netcitedrive.com This prevents the inhibition of calcineurin's phosphatase activity. researchgate.netlarvol.com Consequently, while this compound binds to cyclophilin and inhibits its PPIase activity, it does not effectively block the calcineurin signaling pathway. This molecular uncoupling explains why its biological profile, such as its effect on P-glycoprotein function, is independent of the immunosuppressive activity associated with calcineurin inhibition. researchgate.net

Calcineurin Pathway Involvement or Independence

Mechanistic Implications for Immunomodulatory Profiles

This compound is recognized as an immunosuppressive agent. nih.govnih.gov Its mechanisms of action are multifaceted, targeting key cellular pathways involved in the immune response. nih.gov

Effects on Cytokine Production and Cellular Signaling (e.g., IL-12, TNF-α, IFN-γ, IL-10, IL-4, NO, H2O2 in macrophages)

In studies involving macrophages infected with Leishmania donovani, this compound has been shown to modulate cytokine production significantly. nih.govnih.gov Specifically, it increases the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). nih.govnih.gov Conversely, it decreases the levels of anti-inflammatory cytokines Interleukin-10 (IL-10) and Interleukin-4 (IL-4). nih.govnih.gov

Furthermore, this compound treatment leads to a reduction in the production of nitric oxide (NO) and hydrogen peroxide (H2O2) in infected macrophages. nih.govnih.gov This modulation of cytokine and signaling molecule production highlights its complex interaction with the host immune response during infection. nih.gov

Table 1: Effect of this compound on Cytokine and Signaling Molecule Production in L. donovani-Infected Macrophages

| Cytokine/Signaling Molecule | Effect of this compound |

|---|---|

| IL-12 | Increased |

| TNF-α | Increased |

| IFN-γ | Increased |

| IL-10 | Decreased |

| IL-4 | Decreased |

| Nitric Oxide (NO) | Decreased |

| Hydrogen Peroxide (H2O2) | Decreased |

This table summarizes the observed effects of this compound on various immune signaling molecules in the context of Leishmania donovani-infected macrophages. nih.govnih.gov

Influence on Subcellular Organelle Morphology and Ultrastructure (e.g., mitochondria in Leishmania donovani)

This compound induces significant alterations in the morphology and ultrastructure of Leishmania donovani parasites. nih.govnih.gov A particularly noteworthy effect is the disorganization of the mitochondria in these protozoans. nih.govnih.gov In addition to mitochondrial changes, treatment with this compound has been observed to cause an abnormal increase in the number of flagella in L. donovani promastigotes. nih.gov These ultrastructural changes are indicative of the compound's direct anti-parasitic activity. nih.govresearchgate.net

Cellular Uptake and Intracellular Disposition

The entry of this compound into cells and its subsequent distribution within the intracellular environment are critical determinants of its biological effects.

Mechanisms of Transport into Cells (e.g., association with plasma lipoproteins)

The transport of cyclosporines, including this compound, into cells is a complex process that can involve association with plasma lipoproteins. nih.gov For instance, Cyclosporin A's transport in the blood is largely associated with lipoproteins, with a significant portion found in the LDL and HDL fractions. nih.gov This association suggests that the cellular uptake of these compounds may be mediated, at least in part, by the LDL-receptor pathway. nih.gov This receptor-mediated endocytosis provides a specific and high-affinity mechanism for the internalization of lipoprotein-bound cyclosporines. nih.gov

Structure Activity Relationship Sar Studies of Dihydrocyclosporin D and Analogues

Correlation of Specific Structural Elements with Biological Activities

The biological activity of cyclosporins is profoundly influenced by their three-dimensional conformation and the specific amino acid residues comprising the cyclic peptide. In Dihydrocyclosporin D, two primary structural elements dictate its activity profile: the saturated side chain of the amino acid at position 1 and the L-Threonine residue at position 2.

The immunosuppressive activity of cyclosporins like Cyclosporin (B1163) A (CsA) and this compound is linked to their ability to form a composite surface that binds to the intracellular protein, cyclophilin. acs.orgoup.com The subsequent drug-protein complex inhibits the phosphatase activity of calcineurin, a key step in the T-cell activation pathway. oup.comnih.gov this compound is recognized as an immunosuppressive agent, participating in the inhibition of T-cell function. nih.gov

Another significant biological activity is the inhibition of the P-glycoprotein (P-gp) efflux pump, which is involved in multidrug resistance in cancer cells. Research indicates a strong correlation between the lipophilicity of cyclosporin analogues and their P-gp inhibitory effect. nih.gov Studies comparing various analogues have shown that this compound is a potent inhibitor of P-gp, with its activity being greater than that of Cyclosporin A and comparable to Cyclosporin D. nih.govnii.ac.jp This suggests that the structural features of the D-series cyclosporins, combined with the saturation at position 1, are favorable for this interaction, which appears to be independent of immunosuppressive potency. nih.gov

Conversely, the nonimmunosuppressive analogue Cyclosporin H, which differs significantly in its conformation, shows minimal activity in these assays, highlighting the specificity of the structural requirements for biological function. nih.gov

Impact of Amino Acid Modifications on Target Protein Binding

The binding of this compound to its primary intracellular receptor, cyclophilin, is the initiating event for its immunosuppressive action. The undecapeptide ring of cyclosporins can be conceptually divided into a "binding domain" that interacts with cyclophilin and an "effector domain" that, once bound to cyclophilin, interacts with calcineurin.

Modifications within the cyclosporin molecule can drastically alter these binding events. The saturation of the MeBmt side chain at position 1 in this compound is a key modification. While it retains the necessary conformation to bind effectively to cyclophilin, subtle changes can influence the subsequent interaction with calcineurin. semanticscholar.org The use of radiolabeled [3H]dihydro cyclosporin in competitive binding assays demonstrates its strong interaction with cyclophilin. semanticscholar.org

Studies on a wide range of cyclosporin analogues have shown that modifications at positions 4, 5, and 6 primarily affect cyclophilin binding, whereas changes at positions 1, 2, 10, and 11 are more critical for the interaction with calcineurin. acs.org For instance, substitutions at position 4 have been shown to prevent the binding of the cyclophilin-cyclosporin complex to calcineurin, thereby abolishing immunosuppressive activity. researchgate.net While this compound is immunosuppressive, this principle explains how other analogues can be designed to be non-immunosuppressive. The modification from L-α-aminobutyric acid (in CsA) to L-Threonine (in CsD) at position 2 alters the effector domain, contributing to the differential activities observed between these series.

Development of Analogues with Selective Receptor Interactions

A major goal in cyclosporin research is the development of analogues with selective biological activities, primarily by separating the potent immunosuppressive effects from other potentially therapeutic actions like antiviral, antiparasitic, or P-gp inhibitory activities. acs.orgcsic.es This is achieved by designing molecules that can selectively interact with one target but not another.

The strategy hinges on creating analogues that bind to cyclophilin but fail to form a stable and inhibitory ternary complex with calcineurin. oup.com This results in non-immunosuppressive compounds that may retain other biological functions. For example, Dihydrocyclosporin A, which has the same saturated side chain at position 1 as this compound but a different amino acid at position 2, is reported to have minimal immunosuppressive activity. csic.es It serves as a valuable control compound in research to delineate effects that are independent of immunosuppression. csic.es

The development of analogues like Alisporivir and NIM811, which feature modifications at positions other than 1, further illustrates this principle. researchgate.net Structural studies have provided a molecular basis for this selectivity, showing how specific substitutions can sterically hinder the interaction with calcineurin without disrupting the binding to the active site of cyclophilin. researchgate.net These findings are crucial for designing new cyclosporin-based drugs that target specific cyclophilins, for instance in pathogens like Toxoplasma gondii, without affecting the host's immune system. csic.esresearchgate.net

Chemical Synthesis and Derivatives of Dihydrocyclosporin D

Synthetic Methodologies for Dihydrocyclosporin D

The primary and most established method for the synthesis of this compound is through the catalytic hydrogenation of its precursor, Cyclosporin (B1163) D. This process involves the saturation of the double bond present in the side chain of the amino acid at position 1, ((4R)-4-[( E)-2-butenyl]-4, N-dimethyl-L-threonine), of Cyclosporin D.

A documented procedure for this synthesis involves dissolving Cyclosporin D in an alcohol, such as ethanol. dntb.gov.ua A palladium-on-charcoal catalyst is then introduced into the solution. dntb.gov.uaornl.gov The mixture is subsequently subjected to a hydrogen atmosphere at a controlled temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reduction reaction. dntb.gov.uaornl.gov Following the hydrogenation, the catalyst is removed by filtration, and the solvent is evaporated under vacuum to yield this compound as a colorless, amorphous powder. dntb.gov.ua This method is efficient and provides a high yield of the desired product. A similar catalytic hydrogenation process is also employed for the synthesis of other dihydro-cyclosporin derivatives, such as Dihydrocyclosporin G from Cyclosporin G. ornl.gov

Table 1: Overview of this compound Synthesis

| Precursor | Reaction Type | Catalyst | Solvent | Product |

| Cyclosporin D | Catalytic Hydrogenation | Palladium-on-charcoal | Ethanol | This compound |

Design and Synthesis of Novel this compound Analogues and Derivatives

The development of novel analogues and derivatives of this compound is driven by the aim to explore and optimize its biological properties. These modifications are strategically designed to alter specific features of the molecule.

Chemical Modifications at Specific Amino Acid Positions (e.g., amino acid 1)

The amino acid at position 1, with its unique nine-carbon side chain, is a primary target for chemical modification. sci-hub.st While the parent this compound has a saturated side chain at this position, further derivatization can be envisioned. A review on the semi-synthesis of cyclosporins highlights that the amino acid at position 1 is the most synthetically derivatized position on the cyclosporin scaffold. moravek.com

One potential strategy for creating novel derivatives is the site-selective reduction of the amide bonds within the cyclic peptide structure. Research on Cyclosporin A has demonstrated that using a combination of a heteroleptic borane (B79455) catalyst and a silane (B1218182) reductant can achieve selective amide-to-amine conversions. sci-hub.st This methodology could potentially be adapted for this compound, introducing secondary amines that would serve as handles for further diversification and the attachment of other chemical moieties. sci-hub.st

Isotopic Substitution Strategies

Isotopic labeling is a powerful tool for studying the metabolism, pharmacokinetics, and mechanism of action of drugs. moravek.comcreative-proteomics.com For this compound, this can involve the substitution of atoms with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or with radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). moravek.comcreative-proteomics.comsimsonpharma.com

Patents have disclosed the synthesis of deuterated cyclosporine analogs, which can exhibit altered metabolic profiles and potentially improved therapeutic properties. google.comgoogle.com These strategies include the specific deuteration at key sites of metabolism, such as amino acids 1, 4, and 9. google.comgoogle.com For instance, the preparation of [2-Deutero-3-fluoro-D-Ala]⁸-CsA has been described. google.comgoogle.com Such deuteration can be achieved through various synthetic methods, including the use of deuterated reagents in the synthesis of the amino acid precursors. mdpi.com

Furthermore, tritiated Dihydrocyclosporin A (³H-dihydrocyclosporin A) has been utilized in research, indicating that radiolabeled versions of dihydrocyclosporins can be prepared and are valuable tools for in vitro and in vivo studies. frontierspartnerships.org The general principles of isotopic labeling often involve either incorporating isotopically enriched precursors during the synthesis or through exchange reactions on the final molecule. unl.ptisotope.com

Table 2: Examples of Isotopic Substitution in Cyclosporin Analogues

| Isotope | Compound Type | Purpose | Reference |

| Deuterium (²H) | Deuterated Cyclosporine Analogs | Altered metabolism, improved efficacy/toxicity profile | google.comgoogle.com |

| Tritium (³H) | ³H-dihydrocyclosporin A | Research tool for in vitro/in vivo studies | frontierspartnerships.org |

| Carbon-14 (¹⁴C) | ¹⁴C-labeled drugs | Pharmacokinetic and metabolism studies | researchgate.net |

Comparative Analysis of Biological Activities of Synthesized Analogues in Preclinical Models

Preclinical studies have revealed that this compound and its analogues possess distinct biological activities compared to the parent cyclosporins. A significant finding is the differential activity related to P-glycoprotein (P-gp) inhibition.

One study investigated the ability of various cyclosporins to inhibit P-gp-mediated transport. The results demonstrated that Cyclosporin D and this compound were more potent inhibitors of P-gp than Cyclosporin A. researchgate.net The inhibitory effect of these compounds was found to correlate with their lipophilicity rather than their immunosuppressive activity. researchgate.net

Table 3: Comparative P-glycoprotein Inhibitory Activity

| Compound | Relative P-gp Inhibitory Potency | Correlation with Immunosuppressive Activity |

| This compound | > Cyclosporin A | No |

| Cyclosporin D | > Cyclosporin A | No |

| Cyclosporin A | Baseline | Yes |

| Dihydrocyclosporin C | < Cyclosporin A | No |

| Cyclosporin C | < Cyclosporin A | Yes |

Data adapted from a study on P-glycoprotein-mediated transport. researchgate.net

This enhanced P-gp inhibition by this compound suggests its potential utility in overcoming multidrug resistance in cancer cells, a phenomenon often mediated by P-gp. The lack of significant immunosuppressive activity, a major side effect of Cyclosporin A, makes this compound and its analogues attractive candidates for further investigation in this area.

Preclinical Biological Studies of Dihydrocyclosporin D in Vitro and Non Human in Vivo

In vitro Cellular Model Investigations

Antiproliferative Effects and Mechanistic Cellular Responses (e.g., Leishmania donovani promastigotes and amastigotes)

Dihydrocyclosporin D has demonstrated notable antiproliferative effects against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govnih.gov Studies have shown that this compound can inhibit the proliferation of both the promastigote (the form found in the insect vector) and the intracellular amastigote (the form that resides within mammalian host cells) stages of the parasite. nih.govnih.gov

The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound against L. donovani. For promastigotes, the IC50 was found to be 21.24 μM after 24 hours of treatment and 12.14 μM after 48 hours. nih.govnih.gov The compound was even more potent against the clinically relevant intracellular amastigotes, with IC50 values of 5.23 μM and 4.84 μM at 24 and 48 hours, respectively. nih.govnih.gov

Mechanistically, treatment with this compound induces significant morphological and ultrastructural changes in L. donovani, with the mitochondria being particularly affected. nih.govnih.gov Furthermore, in infected macrophages, this compound treatment led to an increase in the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). nih.govnih.gov Concurrently, it decreased the levels of anti-inflammatory cytokines IL-10 and IL-4, as well as nitric oxide (NO) and hydrogen peroxide (H2O2). nih.govnih.gov This modulation of the host immune response contributes to its anti-leishmanial activity.

**Table 1: In vitro Antiproliferative Activity of this compound against *Leishmania donovani***

| Parasite Stage | Time Point | IC50 (μM) |

|---|---|---|

| Promastigotes | 24 hours | 21.24 |

| Promastigotes | 48 hours | 12.14 |

| Amastigotes | 24 hours | 5.23 |

| Amastigotes | 48 hours | 4.84 |

Data sourced from studies on the in vitro efficacy of this compound. nih.govnih.gov

Comparative Analysis of Cellular Efficacy with Other Cyclosporins

When compared to its well-known analogue, Cyclosporin (B1163) A (CsA), this compound exhibits a distinct profile of activity against Leishmania donovani. While both compounds show activity against the promastigote stage, their effects on the intracellular amastigotes differ significantly. nih.govnih.gov this compound effectively inhibits the proliferation of intracellular amastigotes. nih.govnih.gov In contrast, treatment with Cyclosporin A has been observed to actually increase the number of amastigotes within host cells, an effect attributed to its potent immunosuppressive properties. nih.govnih.gov

Cyclosporin A's immunosuppressive action is mediated through its binding to cyclophilin A (CyPA), which leads to the inhibition of calcineurin and a subsequent reduction in the production of pro-inflammatory cytokines. nih.gov This suppression of the host's immune response appears to counteract any direct anti-parasitic effect Cyclosporin A might have on intracellular amastigotes. nih.gov this compound, being a non-immunosuppressive derivative, does not have this effect and thus demonstrates a more direct and effective anti-leishmanial action in this context. nih.gov

Both this compound and Cyclosporin A were found to induce morphological and ultrastructural alterations in L. donovani, particularly affecting the mitochondria. nih.govnih.gov However, this compound was also noted to have high cytotoxicity towards the host mouse macrophage cell line RAW264.7, with 50% cytotoxic concentration (CC50) values of 7.98 μM at 24 hours and 6.65 μM at 48 hours. nih.govnih.gov

Table 2: Comparative Cellular Effects of this compound and Cyclosporin A

| Compound | Effect on L. donovani Promastigotes | Effect on L. donovani Intracellular Amastigotes | Immunomodulatory Effects in Infected Macrophages |

|---|---|---|---|

| This compound | Inhibits proliferation | Inhibits proliferation | Increases IL-12, TNF-α, IFN-γ; Decreases IL-10, IL-4, NO, H2O2 |

| Cyclosporin A | Inhibits proliferation | Increases proliferation | Decreases IL-12, TNF-α, IFN-γ; Increases IL-10, IL-4, NO, H2O2 |

This table summarizes comparative data on the cellular efficacy of this compound and Cyclosporin A. nih.govnih.gov

Cellular Effects on Defined Non-Immune Cell Lines (e.g., effects on Leishmania donovani cyclophilin A expression)

The differential mechanisms of this compound and Cyclosporin A are further highlighted by their effects on cyclophilin expression. Cyclosporin A treatment leads to a significant downregulation in the expression of both Leishmania donovani cyclophilin A (LdCyPA) in promastigotes and intracellular amastigotes, and cyclophilin A (CyPA) in the host RAW 264.7 macrophage cell line. nih.govnih.govbocsci.com This is consistent with Cyclosporin A's known mechanism of binding to cyclophilins to exert its immunosuppressive effects. nih.gov

In stark contrast, treatment with this compound did not result in any significant changes in the levels of either LdCyPA or host cell CyPA. nih.govnih.govbocsci.com This finding underscores the non-immunosuppressive nature of this compound and suggests that its anti-leishmanial activity is not mediated through the inhibition of the cyclophilin-calcineurin pathway. nih.gov The direct cytotoxic effects on the parasite, potentially linked to the observed mitochondrial damage, are likely the primary mechanism of action.

In vivo Animal Model Studies

Assessment of Immunomodulatory Activity in Experimental Autoimmune Models (e.g., chronic relapsing experimental allergic encephalomyelitis in Lewis rats)

This compound has been evaluated for its immunomodulatory properties in animal models of autoimmune diseases, such as chronic relapsing experimental allergic encephalomyelitis (CR-EAE) in Lewis rats, which serves as a model for multiple sclerosis. nih.govnih.gov In these studies, this compound demonstrated a significant therapeutic effect. nih.gov

When administered therapeutically at the onset of the first attack of CR-EAE, this compound was shown to prolong the period of remission. nih.gov Notably, it was found to have a curative action, eliminating all further attacks in a majority of the treated rats and resulting in only minimal disease in the remaining animals. nih.gov This suggests that this compound can effectively modulate the autoimmune response responsible for the pathology in this model.

Comparative Efficacy and Mechanistic Differences with Cyclosporin A in Animal Models

In comparative studies using the CR-EAE model in Lewis rats, both this compound and Cyclosporin A were found to be beneficial during the period of administration. nih.gov Both drugs, when given therapeutically, prolonged remission compared to control animals. nih.gov

However, a key difference emerged in their long-term effects. While both drugs were effective during treatment, this compound exhibited a superior curative action when applied therapeutically. nih.gov In the majority of rats treated with this compound, all subsequent attacks were eliminated. nih.gov In contrast, while Cyclosporin A also prolonged remission, the disease course that developed after preventive treatment with either drug was characterized by chronic and hyperacute attacks, differing from the relapsing course seen in control animals. nih.gov This suggests a mechanistic difference in how the two compounds modulate the autoimmune response long-term, with this compound appearing to induce a more sustained state of non-responsiveness. nih.gov

Metabolic Fate and Disposition in Animal Systems (e.g., rats, sheep)

The metabolic fate and disposition of a drug candidate are critical components of preclinical evaluation, providing insights into its absorption, distribution, biotransformation, and excretion (ADME). nih.gov These studies are essential for understanding the compound's behavior in a biological system and for predicting its pharmacokinetic profile in humans. animbiosci.org In animal systems such as rats and sheep, the investigation of this compound's metabolic pathway involves identifying the resulting metabolites and determining the routes and rates of their elimination from the body.

Biotransformation in Rats:

While specific in vivo biotransformation studies on this compound in rats are not extensively detailed in publicly available literature, significant insights can be drawn from in vitro studies using rat liver microsomes and from metabolic data of structurally similar compounds like Cyclosporine. nih.govpsu.edu The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P-450 system, modify xenobiotics to facilitate their excretion. nih.govpsu.edu

Studies on the parent compound, Cyclosporine, in rat liver microsomes have revealed the formation of several metabolites through hydroxylation and N-demethylation. psu.edu Given the structural similarity, it is hypothesized that this compound undergoes a comparable metabolic fate in rats. The primary metabolic reactions are expected to occur on the amino acid residues of the cyclic peptide.

The anticipated major biotransformation pathways for this compound in rats include:

Hydroxylation: The addition of hydroxyl (-OH) groups to the molecule, increasing its polarity.

N-demethylation: The removal of a methyl group from a nitrogen atom.

Based on the metabolism of related cyclosporines, the following table outlines the potential primary metabolites of this compound that could be formed in rat liver microsomes.

| Potential Metabolite | Metabolic Reaction | Description |

| Hydroxylated Metabolite I | Mono-hydroxylation | Addition of one hydroxyl group at a specific site on the molecule. |

| Hydroxylated Metabolite II | Di-hydroxylation | Addition of two hydroxyl groups at different positions. |

| N-demethylated Metabolite | N-demethylation | Removal of a methyl group from one of the nitrogen-containing amino acid residues. |

| Hydroxylated & N-demethylated Metabolite | Hydroxylation and N-demethylation | A combination of both hydroxylation and N-demethylation reactions. |

This table is illustrative and based on the known metabolism of structurally related cyclosporines in rat liver microsomes. psu.edu

Disposition in Animal Systems (Rats and Sheep):

The disposition of a compound describes its distribution and elimination from the body. For lipophilic compounds like this compound, excretion typically occurs via both renal (urine) and fecal (bile) pathways. psu.edu Studies involving radiolabeled compounds are the standard for determining the mass balance and routes of excretion. nih.gov

Excretion Pathways:

Biliary Excretion: As a lipophilic molecule, this compound and its more polar metabolites are likely transported from the liver into the bile and subsequently excreted into the feces. psu.edumdpi.com This is a major elimination route for many high molecular weight compounds. mdpi.com In studies with other cyclosporines in rats, biliary excretion was found to be a significant pathway. psu.edu

Urinary Excretion: While typically a minor pathway for the parent compound due to its lipophilicity, the more water-soluble metabolites formed during biotransformation can be eliminated through the kidneys into the urine. psu.edu A study on the hemodynamic and renal effects of this compound in sheep involved the collection of urine, indicating this is a monitored excretion route in this species. nih.gov

Tissue Distribution:

The following table provides a hypothetical summary of the disposition of this compound in animal models, based on general principles of pharmacokinetics for similar compounds.

| Parameter | Rat | Sheep | Description |

| Primary Route of Excretion | Fecal (via bile) | Fecal (via bile) | The main pathway for elimination of the compound and its metabolites. mdpi.com |

| Secondary Route of Excretion | Urinary | Urinary | Elimination of more water-soluble metabolites. psu.edunih.gov |

| Major Metabolic Organ | Liver | Liver | Primary site of biotransformation by cytochrome P-450 enzymes. nih.govpsu.edu |

| Expected Metabolites | Hydroxylated and N-demethylated forms | Similar to rats, primarily hydroxylated and N-demethylated forms | Biotransformation products with increased polarity for easier excretion. psu.edu |

This table is illustrative and based on general pharmacokinetic principles and data from related compounds.

Analytical Methodologies for Dihydrocyclosporin D Research

Development and Validation of Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of Dihydrocyclosporin D from complex mixtures, such as fermentation broths or active pharmaceutical ingredients. The primary challenge lies in achieving adequate resolution between numerous closely related cyclosporin (B1163) analogues.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of cyclosporins, including analogues like Cyclosporin D and its dihydro- derivatives. researchgate.netscielo.br The development of a successful HPLC method hinges on optimizing several parameters to resolve these structurally similar compounds.

Methods are frequently based on reversed-phase chromatography, utilizing C18 (octadecylsilane) columns. google.comresearchgate.net A critical parameter for achieving sharp peaks and efficient separation of these large, hydrophobic molecules is the column temperature, which is often elevated to between 60°C and 80°C. scielo.brgoogle.comresearchgate.net This high temperature helps to improve peak shape and reduce analysis time. jst.go.jp UV detection is typically set at a low wavelength, commonly between 210 nm and 230 nm, to detect the peptide bonds. scielo.brgoogle.com

The mobile phase composition is crucial for resolution. Typical mobile phases consist of a mixture of acetonitrile (B52724) and water, often with the addition of modifiers like tetrahydrofuran (B95107) (THF) or tert-butyl methyl ether and an acid such as phosphoric acid to control pH and improve peak symmetry. researchgate.netgoogle.comresearchgate.net One patented HPLC method, designed to control impurities in Cyclosporin A preparations, successfully separates six known impurities, including Cyclosporin D, using a mobile phase of THF-water-phosphoric acid at a column temperature of 65°C. google.com Another validated method for determining Cyclosporine A in blood samples utilized Cyclosporin D as an internal standard, highlighting the ability of HPLC to differentiate between these specific analogues. researchgate.net

The following table summarizes typical conditions used in HPLC methods capable of separating cyclosporin analogues.

High-Performance Thin-Layer Chromatography (HPTLC) offers an alternative to HPLC for the analysis of cyclosporins. nih.gov Its advantages include the ability to perform parallel analysis of multiple samples, which can increase throughput, and minimal solvent consumption. lambda-scientific.co.th HPTLC separates compounds based on their relative hydrophobicity, similar to reversed-phase HPLC. nih.gov

One study demonstrated the effective separation of Cyclosporin A and its metabolites, including Cyclosporin D, using an aminopropyl-bonded silica (B1680970) gel HPTLC plate. nih.gov The development of the plate was carried out using a mobile phase of heptane, pyridine, and ethyl acetate. nih.gov Visualization of the separated compounds was achieved with a novel rhodamine B/alpha-cyclodextrin stain. nih.gov This method yielded distinct retention factor (Rf) values for each analogue, allowing for their identification. nih.gov The applicability of such a method to this compound is high, as the hydrogenation of a single double bond would predictably alter its polarity and thus its Rf value relative to Cyclosporin D.

Data from a study on HPTLC separation of cyclosporine and its metabolites. nih.gov

Application of Spectroscopic and Mass Spectrometric Approaches

Spectroscopic and mass spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound. These methods are often coupled with chromatographic systems (e.g., LC-MS) to provide definitive identification of compounds separated from a mixture. spandidos-publications.comacs.org

Mass spectrometry (MS) is considered a reference standard for cyclosporin analysis due to its high specificity and sensitivity. spandidos-publications.com Techniques like thermospray LC-MS can determine the molecular weights of cyclosporin analogues. nih.govnih.gov A study analyzing Cyclosporin D by thermospray HPLC-MS showed that its mass spectrum was characterized by a signal for the protonated molecule [M+H]⁺ and a fragment ion resulting from the loss of 112 mass units. nih.gov this compound would be expected to have a molecular weight 2 atomic mass units higher than Cyclosporin D, a key difference easily detectable by MS. More advanced techniques like differential mobility spectrometry (DMS) coupled with tandem mass spectrometry (MS/MS) can even separate and distinguish between isomers and conformers of cyclosporin analogues. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. cdnsciencepub.com High-resolution ¹H-NMR is particularly useful for confirming structural modifications, such as the saturation of a double bond, which would differentiate this compound from Cyclosporin D. pageplace.de Infrared (IR) spectroscopy has also been used to study the conformation of cyclosporin analogues in various solvents by analyzing the amide I (C=O stretching) band patterns, which reveal information about the molecule's secondary structure. cdnsciencepub.com

Utilization as an Analytical Reference Standard in Research Settings

This compound, like other cyclosporin analogues and impurities, serves as a critical analytical reference standard in pharmaceutical research and quality control. axios-research.comchemicalbook.com Reference standards are highly purified and well-characterized compounds used as a benchmark for confirming the identity and purity of a substance. scientificlabs.ie

In the context of pharmaceutical manufacturing, this compound would be used as an impurity standard. Regulatory guidelines require that active pharmaceutical ingredients (APIs), such as Cyclosporin A, are tested for the presence of impurities. octagonchem.com The availability of a this compound reference standard allows for the development and validation of analytical methods (like HPLC) capable of detecting and quantifying this specific impurity in the API. axios-research.com This ensures that the amount of any single impurity does not exceed specified limits, safeguarding the quality and consistency of the final drug product. octagonchem.com Dihydrocyclosporin A, a related compound, is used as a control in research to understand the pharmacology of cyclosporins, a role that this compound could also fulfill. chemicalbook.com

Table of Mentioned Compounds

Computational and Theoretical Investigations of Dihydrocyclosporin D

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as Dihydrocyclosporin D, to its protein target. mdpi.comnih.gov These methods provide detailed information about the binding mode, interaction energies, and the stability of the resulting protein-ligand complex. nih.govdost.gov.ph

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For cyclosporin (B1163) analogues, the primary intracellular receptors are cyclophilins. mdpi.com Docking studies can elucidate the specific amino acid residues within the cyclophilin binding pocket that interact with this compound. These interactions, which can include hydrogen bonds, hydrophobic contacts, and van der Waals forces, are crucial for the stability of the complex and subsequent biological activity. nih.gov The binding of Cyclosporin A (CsA) and its analogues to cyclophilin is a prerequisite for their immunosuppressive effects, which arise from the inhibition of calcineurin by the cyclosporin-cyclophilin complex. researchgate.net

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the this compound-cyclophilin complex over time. nih.govdost.gov.ph MD simulations provide insights into the conformational changes that may occur upon ligand binding and the stability of the interactions identified through docking. nih.gov Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms during the simulation can reveal the stability of the complex and the flexibility of different regions. dost.gov.phfrontiersin.org For instance, a stable complex would exhibit relatively low RMSD values over the simulation period. frontiersin.org

Computational studies on non-immunosuppressive cyclosporin derivatives have utilized these techniques to understand how structural modifications impact binding to cyclophilin and subsequent biological activities. researchgate.net Such analyses help in rationalizing the structure-activity relationships observed experimentally.

Table 1: Key Concepts in Molecular Docking and Dynamics Simulations

| Term | Description | Relevance to this compound |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. mdpi.com | Determines how this compound fits into the active site of its target protein, such as cyclophilin. |

| Scoring Function | A mathematical function used in docking to estimate the binding affinity between a protein and a ligand. | Ranks different binding poses of this compound to predict the most favorable interaction. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to study the dynamic behavior of a system. nih.gov | Assesses the stability of the this compound-protein complex and observes conformational changes. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. frontiersin.org | Indicates the stability of the this compound-protein complex during an MD simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each particle from its average position over time. dost.gov.ph | Identifies flexible and rigid regions in both this compound and its target protein upon binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtoxicology.org For cyclosporin analogues like this compound, QSAR models can be developed to predict their inhibitory activity against targets such as P-glycoprotein (Pgp) or their immunosuppressive potential. nih.govacs.org

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. optibrium.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features. toxicology.org

Once the descriptors are generated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity. uninsubria.itresearchgate.net The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques. researchgate.net A statistically robust QSAR model can then be used to predict the activity of new or untested compounds, such as this compound, and to identify the key structural features that influence activity. nih.gov

For example, a 3D-QSAR study on cyclosporine and aureobasidin derivatives successfully developed a predictive model for P-glycoprotein inhibition. nih.gov Such models can help in understanding the structural requirements for potent Pgp inhibition and guide the design of new analogues with improved activity. nih.govacs.org

Table 2: Key Parameters in QSAR Model Validation

| Parameter | Description | Significance |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. researchgate.net | A value closer to 1 indicates a better fit of the model to the training data. |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. researchgate.net | A high Q² value suggests that the model is robust and not overfitted. |

| R²_pred (Predictive R² for external set) | Measures the predictive performance of the model on an external set of compounds not used in model development. | A high R²_pred value indicates good external predictivity of the QSAR model. |

In Silico Analysis of Metabolic Pathways and Transformations

In silico methods are increasingly used to predict the metabolic fate of xenobiotics, including drugs like this compound. nih.govnih.gov These computational approaches can predict the sites of metabolism (SOMs), the potential metabolites formed, and the enzymes responsible for these transformations, primarily the cytochrome P450 (CYP) superfamily. nih.govmdpi.com

The metabolism of Cyclosporin A is known to be complex, involving oxidations at various positions on the molecule, primarily mediated by CYP3A4. chimia.ch Given the structural similarity, it is expected that this compound undergoes similar metabolic transformations. In silico tools for metabolism prediction can be broadly categorized into ligand-based and structure-based approaches. nih.govfrontiersin.org

Ligand-based methods utilize databases of known metabolic reactions and rule-based systems to predict the likely metabolites of a new compound. nih.gov Software like MetaCyc provides a comprehensive database of metabolic pathways that can be used as a reference. nih.gov

Structure-based approaches involve docking the substrate into the active site of a specific metabolizing enzyme, such as a CYP isoform, to predict the most likely site of metabolism. frontiersin.org The proximity and orientation of the substrate's atoms to the catalytic heme iron of the CYP enzyme are key factors in determining the SOM. Molecular dynamics simulations can further refine these predictions by accounting for the flexibility of both the enzyme and the substrate. nih.gov

Predicting the metabolic profile of this compound is crucial, as its metabolites may have different efficacy and toxicity profiles compared to the parent compound. In silico analysis provides a rapid and cost-effective way to generate hypotheses about its metabolic pathways, which can then be validated by experimental studies. nih.govnih.gov

Table 3: Common In Silico Approaches for Metabolism Prediction

| Approach | Description | Application to this compound |

| Rule-Based Systems | Use a set of predefined biotransformation rules to predict potential metabolites. nih.gov | Predicts the likely oxidative and conjugative metabolites of this compound based on known cyclosporin metabolism. |

| QSAR Models | Relate molecular structure to metabolic properties, such as inhibition or induction of CYP enzymes. mdpi.com | Predicts whether this compound is likely to be a substrate, inhibitor, or inducer of major CYP isoforms. |

| Protein-Ligand Docking | Docks the compound into the active site of a metabolizing enzyme to predict the site of metabolism. frontiersin.org | Identifies which parts of the this compound molecule are most susceptible to metabolism by specific CYP enzymes. |

| Systems Biology Modeling | Integrates various data types to simulate the behavior of metabolic networks. nih.gov | Provides a holistic view of how this compound might be processed within a cellular or organismal context. |

Advanced Computational Approaches for Conformational Analysis and Binding Site Characterization

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. nih.gov Advanced computational methods are employed to explore the conformational landscape of such molecules and to characterize the binding sites of their protein targets. routledge.comtaylorfrancis.comitsatcuny.org

Conformational analysis of this compound can be performed using techniques like molecular dynamics simulations in different solvent environments to understand its conformational preferences. acs.org The conformation of cyclosporins is known to be solvent-dependent, which can influence their membrane permeability and binding to target proteins. acs.org NMR studies, often complemented by computational analysis, have been instrumental in determining the solution conformations of cyclosporin analogues. nih.gov

Binding site characterization involves identifying and analyzing the properties of the pocket on a protein where a ligand binds. researchgate.netnih.gov Computational tools can identify potential binding sites on a protein's surface and evaluate their "druggability," which is the likelihood that a site can bind a drug-like molecule with high affinity and specificity. mdpi.comrsc.org Descriptors used for binding site characterization include size, shape, hydrophobicity, and the distribution of hydrogen bond donors and acceptors. nih.gov

For this compound, understanding the precise nature of its binding site on cyclophilin is crucial. Advanced computational methods can provide a detailed map of the binding pocket, highlighting key interaction points. nih.gov This information is invaluable for structure-based drug design, as it can guide the modification of the this compound structure to enhance binding affinity or to alter its biological activity profile. For example, identifying previously unknown allosteric binding sites could open up new avenues for modulating the protein's function. nih.gov

Table 4: Techniques for Conformational Analysis and Binding Site Characterization

| Technique | Description | Application to this compound |

| Conformational Search | Systematically or randomly explores the possible conformations of a molecule to identify low-energy structures. | Determines the stable three-dimensional shapes of this compound in different environments. |

| NMR Spectroscopy | Provides experimental data on the conformation of molecules in solution, which can be used to validate computational models. nih.gov | Elucidates the solution structure of this compound. |

| Binding Site Identification Algorithms | Use geometric and energetic criteria to locate potential ligand-binding pockets on a protein surface. researchgate.netmdpi.com | Identifies the primary and potential secondary binding sites for this compound on its target proteins. |

| Druggability Assessment | Evaluates the potential of a binding site to be targeted by a small-molecule drug. rsc.org | Assesses whether the binding site of this compound on its target is suitable for therapeutic intervention. |

Future Directions in Dihydrocyclosporin D Academic Research

Exploration of Novel Biological Targets and Signaling Pathways

While the interaction of cyclosporins with cyclophilins is well-established, the full spectrum of downstream effects, particularly for non-immunosuppressive analogues like Dihydrocyclosporin D, remains an active area of investigation. Future research will likely move beyond the canonical calcineurin pathway to identify and characterize novel biological targets and signaling cascades.

Initial clinical assessments of this compound noted hepatotoxic effects and a tendency to induce hypertension, while being markedly non-nephrotoxic. nih.gov These observations suggest that the compound engages with biological pathways distinct from those affected by its parent compound, Cyclosporin (B1163) A. A primary future goal will be to deconstruct the molecular mechanisms leading to these effects, which could unveil new signaling nodes regulated by cyclophilin-ligand complexes.

Furthermore, research on other non-immunosuppressive cyclosporin derivatives has revealed potent antiparasitic and antiviral activities. acs.orgresearchgate.net For instance, Dihydrocyclosporin A has been evaluated for its efficacy against Leishmania donovani. nih.gov This provides a strong rationale for investigating this compound against a wide array of pathogens, including protozoa like Toxoplasma gondii and Trypanosoma cruzi, and various viruses. researchgate.netnih.gov Such studies would aim to identify the specific parasitic or viral cyclophilins or other proteins that serve as the direct targets of this compound, potentially leading to the development of novel anti-infective agents. researchgate.net

Development of Advanced Analogues with Precision-Tuned Biological Activities

The chemical scaffold of cyclosporin is highly amenable to modification, a fact that has been exploited to create a multitude of derivatives with diverse biological profiles. sci-hub.st Building upon this compound, the next wave of research will focus on creating advanced analogues with finely tuned activities. The objective is to enhance a desired therapeutic effect, such as antiparasitic potency, while minimizing any off-target effects, like the observed hepatotoxicity. nih.govacs.org

Synthetic chemistry strategies, including modifications at various amino acid residues and isotopic substitution (e.g., deuteration), can be employed to alter the compound's binding affinity, metabolic stability, and conformational dynamics. sci-hub.stgoogle.com For example, creating a library of this compound derivatives and screening them for high-affinity binding to a specific pathogen's cyclophilin, with no corresponding high affinity for human cyclophilins or calcineurin, is a promising research avenue. researchgate.net This approach could yield next-generation compounds with high specificity and an improved safety profile, embodying the principles of precision medicine. The exploration of isomeric mixtures, which have sometimes shown superior efficacy and safety profiles compared to single isomers, represents another sophisticated strategy for analogue development. google.comgoogle.com

Role of this compound as a Research Tool for Understanding Immunophilin Biology

Immunophilins, including the cyclophilin family, are ubiquitous proteins that act as cellular chaperones, catalyzing protein folding and trafficking. nih.govmdpi.com Because of its ability to bind cyclophilins without inhibiting the major downstream effector calcineurin, this compound is an invaluable tool for dissecting the calcineurin-independent functions of these proteins. acs.orgresearchgate.net

Future studies will likely use this compound as a chemical probe to explore the role of cyclophilins in a variety of cellular contexts. For example, by treating cells with this compound, researchers can study how cyclophilin inhibition alone impacts processes like viral replication, protein quality control, and cellular stress responses, without the overarching effects of immunosuppression. mdpi.com This allows for a cleaner interpretation of experimental results and a more precise attribution of function to the cyclophilins themselves. Comparing the cellular effects of this compound with those of Cyclosporin A can systematically tease apart the cyclophilin-dependent/calcineurin-independent pathways from the cyclophilin-dependent/calcineurin-dependent ones, thereby illuminating the complex biology of this important protein family. sci-hub.st

Integration of Omics Data with Mechanistic Studies

The advent of high-throughput "omics" technologies—such as transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the system-wide effects of a chemical compound. nih.govnih.gov A key future direction for this compound research is the integration of these large-scale datasets with traditional mechanistic studies. embopress.org

By exposing cells or model organisms to this compound and subsequently analyzing the global changes in mRNA, protein, and metabolite levels, researchers can generate comprehensive maps of the biological pathways modulated by the compound. This data-rich approach can help generate new, unbiased hypotheses about its mechanism of action and identify previously unknown targets or affected pathways. nih.govembopress.org For instance, proteomic analysis could pinpoint specific host or pathogen proteins whose expression or post-translational modification state is altered upon this compound treatment, while metabolomics could reveal shifts in cellular metabolism. When integrated with causal network models, these multi-omics data can provide powerful mechanistic insights into the compound's effects, accelerating the discovery of its therapeutic potential and molecular function. embopress.orgjci.org

Q & A

Q. What are the standard methodologies for isolating and purifying Dihydrocyclosporin D from natural or synthetic sources?

To isolate this compound, researchers typically employ chromatographic techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), optimized for cyclosporin derivatives. Purification requires gradient elution protocols with C18 columns and mobile phases combining acetonitrile/water mixtures. Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . For synthetic routes, solid-phase peptide synthesis (SPPS) or enzymatic modification of cyclosporin precursors may be used, with purity validated by reversed-phase HPLC (>95% purity threshold) .

Q. How can researchers validate the structural integrity of this compound in experimental settings?

Structural validation involves a combination of spectroscopic methods:

- NMR : 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra to confirm backbone cyclization and side-chain configurations.

- X-ray crystallography : For absolute stereochemical assignment if crystalline forms are obtainable.

- Mass spectrometry : HRMS to verify molecular formula (e.g., C₆₃H₁₁₃N₁₁O₁₂ for this compound).

Comparative analysis with reference spectra from databases like PubChem or specialized cyclosporin literature is critical .

Q. What in vitro assays are recommended for preliminary assessment of this compound’s biological activity?

- Immunosuppressive activity : T-cell proliferation assays using mitogen-stimulated human peripheral blood mononuclear cells (PBMCs), with calcineurin phosphatase activity measured via fluorescent substrates (e.g., RII peptide).

- Cytotoxicity : Dose-response curves in HEK293 or Jurkat cell lines, using MTT or Annexin V/PI staining for apoptosis/necrosis differentiation.

- Solubility and stability : Pharmacokinetic profiling in simulated physiological buffers (PBS, serum) at 37°C, monitored by LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cell lines?

Contradictions often arise from variability in experimental conditions. To address this:

- Control variables : Standardize cell culture media (e.g., FBS concentration, passage number), incubation time, and drug solvent (e.g., DMSO concentration ≤0.1%).

- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify cell-type-specific pathways affected by this compound.

- Meta-analysis : Systematically review published datasets using PRISMA guidelines to identify confounding factors (e.g., oxygen tension, co-administered drugs) .

Q. What experimental designs are optimal for comparative studies of this compound and its analogs (e.g., Cyclosporin A)?

- Head-to-head assays : Parallel testing under identical conditions (e.g., PBMC immunosuppression assays with matched donor batches).

- Structure-activity relationship (SAR) : Synthesize analogs with targeted modifications (e.g., methylated residues) and evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- In silico modeling : Molecular dynamics simulations to compare interactions with cyclophilin isoforms (e.g., CypA vs. CypD) .

Q. How can researchers address challenges in replicating this compound’s reported mechanism of action in vivo?

- Animal models : Use transgenic mice (e.g., CypD knockouts) to isolate target-specific effects.

- Dosing regimens : Optimize pharmacokinetics via subcutaneous osmotic pumps for stable plasma concentrations, minimizing peak-trough variability.

- Biomarker validation : Quantify downstream targets (e.g., interleukin-2 levels in serum) using ELISA or Luminex multiplex assays .

Q. What strategies are effective for identifying off-target effects of this compound in proteome-wide studies?

- Chemical proteomics : Employ affinity-based pull-down assays with this compound-conjugated beads and SILAC (stable isotope labeling by amino acids in cell culture) for quantitative comparison.

- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify synthetic lethal interactions.

- Data integration : Cross-reference results with databases like ChEMBL or DrugBank to flag known off-target binders .

Methodological Considerations for Data Interpretation

Q. How should researchers statistically analyze dose-response data for this compound in heterogeneous cell populations?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.

- Hierarchical modeling : Account for inter-donor variability in primary cell assays via mixed-effects models.

- Sensitivity analysis : Calculate IC₅₀ confidence intervals using bootstrap resampling (≥1,000 iterations) .

Q. What criteria should guide the selection of negative/positive controls in this compound studies?

- Positive controls : Use established cyclosporins (e.g., Cyclosporin A for immunosuppression assays) at published EC₅₀/IC₅₀ concentrations.

- Negative controls : Include solvent-only (e.g., DMSO) and inactive analogs (e.g., Cyclosporin H).

- Benchmarking : Validate controls against historical lab data and public datasets (e.g., LINCS L1000) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.